

# Thermodynamic Properties of Diethanolamine Hydrochloride: A Technical Guide for Computational Chemistry

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## Compound of Interest

Compound Name: *Diethanolamine hydrochloride*

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## Introduction

Diethanolamine (DEA) and its derivatives are prevalent in various industrial and pharmaceutical applications. For computational chemists and drug development professionals, a thorough understanding of the thermodynamic properties of these molecules is paramount for accurate modeling and simulation of their behavior in biological and chemical systems. **Diethanolamine hydrochloride** (DEA·HCl), the salt formed from the reaction of diethanolamine with hydrochloric acid, is of particular interest due to its solubility and stability in aqueous environments, which are often relevant in pharmaceutical formulations and biological studies.

This technical guide provides a concise overview of the available thermodynamic data for **Diethanolamine hydrochloride**. Due to the limited availability of experimental data for the hydrochloride salt, this guide also includes data for the parent compound, Diethanolamine, and discusses the theoretical implications of protonation on these properties.

## Thermodynamic Data

The thermodynamic properties of a compound are essential for predicting its stability, reactivity, and interactions. Key parameters include heat capacity, enthalpy of formation, and Gibbs free energy of formation.

# Diethanolamine Hydrochloride (Diethanolammonium Chloride)

Experimental data for the thermodynamic properties of solid **Diethanolamine hydrochloride** are scarce in publicly available literature. However, properties in aqueous solutions have been investigated. Specifically, the apparent molar heat capacities and apparent molar volumes have been determined.<sup>[1]</sup> From these, the standard partial molar heat capacities and volumes for the diethanolammonium ion ( $(\text{HOC}_2\text{H}_4)_2\text{NH}_2^+$ ) can be derived.

Table 1: Standard Partial Molar Properties of Aqueous Diethanolammonium Ion

Temperature (K)	Standard Partial Molar Volume, $V^\circ$ ( $\text{cm}^3 \cdot \text{mol}^{-1}$ )	Standard Partial Molar Heat Capacity, $C^\circ p$ ( $\text{J} \cdot \text{K}^{-1} \cdot \text{mol}^{-1}$ )
283.15	86.1	185
298.15	87.5	188
313.15	88.5	193
328.15	89.1	199

Data derived from Allred, G. C., & Woolley, E. M. (1981). Thermodynamic properties of aqueous diethanolamine (DEA), N,N-dimethylethanolamine (DMEA), and their chloride salts: apparent molar heat capacities and volumes at temperatures from 283.15 to 328.15 K. Canadian Journal of Chemistry, 59(19), 2755-2760.

## Diethanolamine (Parent Compound)

For computational studies, it is often useful to have the thermodynamic data of the parent amine. These values can serve as a baseline for theoretical calculations of the protonated species.

Table 2: Thermodynamic Properties of Diethanolamine (Solid)

Property	Value	Units	Reference
Standard Molar Heat Capacity (Cp,solid) at 298.15 K	137	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	<a href="#">[2]</a>
Standard Enthalpy of Formation ( $\Delta fH^\circ$ solid) at 298.15 K	$-493.8 \pm 2.6$	$\text{kJ}\cdot\text{mol}^{-1}$	<a href="#">[2]</a>

Note on Enthalpy and Gibbs Free Energy of Formation of **Diethanolamine Hydrochloride**:

Direct experimental values for the standard enthalpy of formation ( $\Delta fH^\circ$ ) and standard Gibbs free energy of formation ( $\Delta fG^\circ$ ) of solid **Diethanolamine hydrochloride** were not found in the surveyed literature. For computational purposes, these values can be estimated. One approach is to use the experimental enthalpy of formation of solid Diethanolamine and calculate the enthalpy change of the acid-base reaction with hydrogen chloride in the solid state, which can be approximated using computational chemistry methods. The Gibbs free energy of formation can be subsequently estimated using the Gibbs-Helmholtz equation if the standard entropy ( $S^\circ$ ) is also calculated.

The NIST WebBook contains data for the gas-phase free energy of reaction for the clustering of a protonated diethanolamine molecule with a neutral diethanolamine molecule, but not the standard Gibbs free energy of formation of the protonated species itself.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. Below are summaries of the methodologies used to obtain the data presented.

## Determination of Apparent Molar Heat Capacities and Volumes

The data for **Diethanolamine hydrochloride** in Table 1 were derived from measurements of apparent molar heat capacities ( $Cp,\varphi$ ) and apparent molar volumes ( $V\varphi$ ).[\[1\]](#)

- Apparatus: A Picker flow microcalorimeter and a vibrating tube densimeter were used for these measurements.[1]
- Methodology:
  - Solutions of **Diethanolamine hydrochloride** in water were prepared at various molalities.
  - The specific heat capacities and densities of these solutions were measured at different temperatures (283.15 K to 328.15 K).[1]
  - The apparent molar properties were calculated from the experimental data.
  - The experimental results were analyzed using Young's Rule in conjunction with the Guggenheim form of the extended Debye-Hückel equation to account for ionic interactions and chemical relaxation effects.[1]
- These calculations yielded the standard partial molar heat capacities and volumes for the diethanolammonium ion.[1]

## Determination of Enthalpy of Formation (for Diethanolamine)

The standard enthalpy of formation of solid Diethanolamine was determined by combustion calorimetry.[2]

- Apparatus: A combustion calorimeter.
- Methodology:
  - A known mass of solid Diethanolamine is combusted in an excess of oxygen within a calorimetric bomb.
  - The heat released during the combustion reaction is measured by observing the temperature change of the surrounding water bath.
  - From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products

(CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>).

## Workflow for Thermodynamic Property Determination

The following diagram illustrates a general workflow for the experimental and computational determination of thermodynamic properties of a compound like **Diethanolamine hydrochloride**.

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A generalized workflow for determining thermodynamic properties.

## Conclusion

This technical guide summarizes the currently available thermodynamic data for **Diethanolamine hydrochloride**, with a focus on its properties in aqueous solutions which are critical for computational modeling in drug development and other scientific research. While a complete set of experimental thermodynamic data for the solid state of **Diethanolamine hydrochloride** is not readily available, the provided data for its aqueous ionic form and for the parent Diethanolamine molecule offer a solid foundation for computational chemists. The detailed experimental protocols and the generalized workflow provide researchers with a framework for either utilizing existing data or planning future studies to obtain more comprehensive thermodynamic profiles of this and similar compounds.

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